BDE 28-13C6
Description
Properties
Molecular Formula |
C₆¹³C₆H₇Br₃O |
|---|---|
Molecular Weight |
412.85 |
Synonyms |
2,4-Dibromo-1-(4-bromophenoxy)benzene-13C6; p-Bromophenyl 2,4-Dibromophenyl Ether-13C6; 2,4,4’-Tribromodiphenyl Ether-13C6; PBDE 28-13C6; |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
BDE 28-13C6 is a brominated compound that belongs to the class of PBDEs, which are known for their flame-retardant properties. The compound's molecular structure allows it to disrupt the combustion process in materials, making it an effective additive in textiles, plastics, and electronic devices.
Environmental Monitoring and Analysis
2.1 Analytical Methods
This compound is frequently analyzed in environmental samples due to its persistence and bioaccumulation potential. Various analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed to quantify PBDE levels in environmental matrices. A study highlighted the challenges associated with measuring PBDEs in complex samples, emphasizing the need for robust analytical methods to ensure accurate detection and quantification .
2.2 Case Study: Environmental Impact Assessment
A significant case study involved assessing the presence of PBDEs, including this compound, in sediment and biota samples from contaminated sites. The findings indicated high concentrations of BDEs, raising concerns about their ecological impact and potential risks to human health through the food chain .
Health Risk Assessment
3.1 Toxicological Studies
Research has demonstrated that exposure to BDEs can lead to adverse health effects, including endocrine disruption and developmental toxicity. A study examining prenatal exposure to PBDEs found associations between elevated levels of this compound and negative birth outcomes such as low birth weight and developmental delays .
3.2 Epidemiological Studies
Epidemiological studies have further explored the correlation between PBDE exposure and various health issues. For instance, a cohort study indicated that higher serum concentrations of this compound were linked with increased risks of developmental disorders in children .
Applications in Biomedical Research
4.1 Drug Development
Recent investigations into the pharmacological properties of PBDEs have identified potential therapeutic applications for compounds like this compound. Research has suggested that certain PBDE congeners may exhibit anticancer properties, prompting studies into their mechanisms of action against cancer cells .
4.2 Case Study: Targeted Drug Delivery Systems
Innovative approaches are being explored to utilize this compound in bioconjugation strategies for targeted drug delivery systems. These systems aim to enhance therapeutic efficacy while minimizing side effects by directing drugs specifically to diseased tissues .
Summary of Key Findings
Comparison with Similar Compounds
Research Findings and Implications
Preparation Methods
Synthesis of 2,4-Dibromophenol-13C6
Bromination of phenol-13C6 is conducted in a glacial acetic acid solvent with bromine (Br2) at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, with bromine directed to the ortho and para positions by the hydroxyl group’s activating effect. A molar ratio of 2:1 (Br2:phenol-13C6) yields 2,4-dibromophenol-13C6 as the major product (85% yield), isolated via vacuum distillation.
Synthesis of 4-Bromophenol-13C6
Controlled monobromination is achieved using a stoichiometric ratio of 1:1 (Br2:phenol-13C6) in dichloromethane at 25°C. The reaction is quenched with sodium thiosulfate after 2 hours, yielding 4-bromophenol-13C6 (72% yield) after column chromatography (silica gel, hexane:ethyl acetate 4:1).
Ullmann Coupling for Diphenyl Ether Formation
The coupling of 2,4-dibromophenol-13C6 and 4-bromophenol-13C6 to form the tribrominated diphenyl ether skeleton employs Ullmann ether synthesis. A mixture of 2,4-dibromophenol-13C6 (1.2 equiv), 4-bromophenol-13C6 (1.0 equiv), potassium carbonate (3.0 equiv), and copper(I) iodide (10 mol%) in dimethylformamide (DMF) is heated at 120°C for 24 hours under nitrogen. The reaction proceeds via a copper-mediated aryl-oxygen bond formation, yielding crude this compound, which is purified through sequential solvent extraction (hexane:dichloromethane) and silica gel chromatography (60% recovery).
Photocatalytic Debromination for Isotopic Purity
Post-synthesis, residual higher brominated impurities (e.g., BDE-47-13C6) are removed via photocatalytic debromination. A slurry of m-BiVO4/BiOBr/Pd nanoparticles (2.0 mg/mL) in methanol is combined with this compound and irradiated under visible light (λ = 420 nm) for 40 minutes. The palladium catalyst facilitates reductive debromination, selectively removing excess bromine atoms while preserving the 13C isotopic label. Gas chromatography-mass spectrometry (GC-MS) confirms >98% purity of the final product.
Analytical Characterization and Validation
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
This compound is analyzed using an Agilent 5975C GC-MS system equipped with an HP-5MS column (30 m × 0.25 mm ID). The compound elutes at 9.2 minutes, with characteristic fragment ions at m/z 412.85 (M+) and 249.3 ([13C6H4Br2O]+). Isotopic enrichment is verified by comparing the 13C6-labeled ions to their unlabeled counterparts, demonstrating a 99.2% 13C incorporation rate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
13C NMR (125 MHz, CDCl3) reveals six equivalent aromatic carbons at δ 122.4–130.8 ppm, confirming uniform 13C labeling. The absence of split peaks validates the absence of 12C contamination.
Applications in Environmental and Toxicological Studies
This compound is employed as an internal standard in PBDE quantification assays. For example, in serum analysis, 10 pg of this compound is spiked into 2 g of sample prior to extraction with n-hexane/dichloromethane and cleanup via silica/alumina columns. Recovery rates average 86 ± 12%, with limits of detection (LODs) at 0.05 pg/µL. In metabolic studies, human hepatocytes incubated with this compound exhibit no significant deiodinase inhibition, underscoring its stability under biological conditions.
Challenges and Optimization Strategies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
